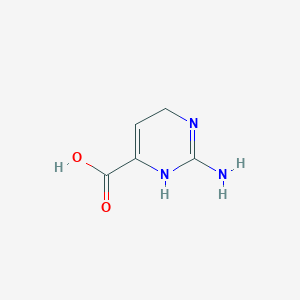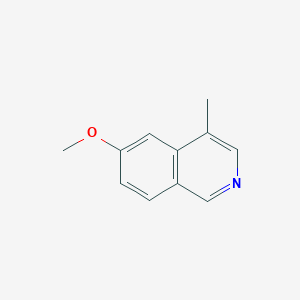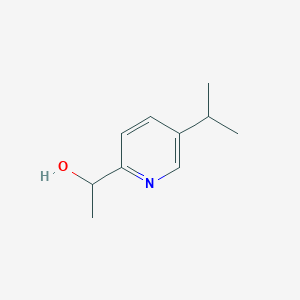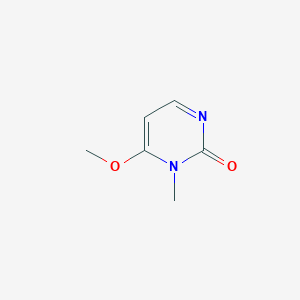
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of suitable precursors under specific conditions. For example, the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds . Another method involves the addition of anhydrous methanol, a solvent, and malononitrile, followed by condensation and cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted pyrimidines.
Applications De Recherche Scientifique
2-Amino-3,6-dihydropyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biological processes .
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Shares a similar pyrimidine ring structure but lacks the carboxylic acid group.
2-Amino-4-hydroxypyrimidine-5-carboxylic acid: Similar structure with an additional hydroxyl group.
2-Thioxopyrimidine: Contains a sulfur atom in place of one of the nitrogen atoms.
Uniqueness: 2-Amino-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
773010-63-2 |
|---|---|
Formule moléculaire |
C5H7N3O2 |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
2-amino-1,4-dihydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) |
Clé InChI |
JGOZCSIBOJZBAN-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(NC(=N1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)




![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)






![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

